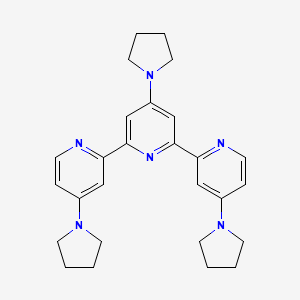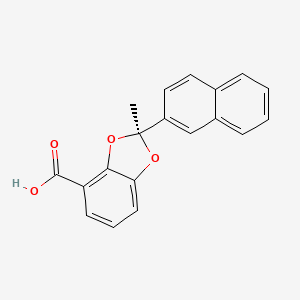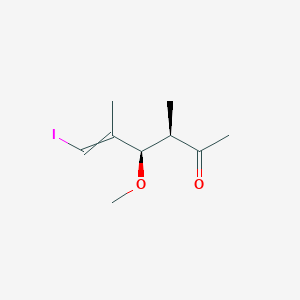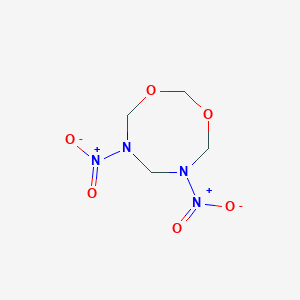
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is a complex organic compound featuring multiple pyrrolidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various synthetic strategies . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing scalable techniques such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce more saturated derivatives of the compound.
Scientific Research Applications
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-pyrrolidinylpyridine: This compound shares the pyrrolidine and pyridine rings but lacks the additional pyrrolidinylpyridinyl groups.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another compound with a similar pyridine core but different substituents, used in coordination chemistry.
Uniqueness
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is unique due to its multiple pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential pharmacological activities set it apart from simpler analogs .
Properties
CAS No. |
474491-01-5 |
|---|---|
Molecular Formula |
C27H32N6 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H32N6/c1-2-12-31(11-1)21-7-9-28-24(17-21)26-19-23(33-15-5-6-16-33)20-27(30-26)25-18-22(8-10-29-25)32-13-3-4-14-32/h7-10,17-20H,1-6,11-16H2 |
InChI Key |
IHCLGBZBKUZTCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=C2)C3=CC(=CC(=N3)C4=NC=CC(=C4)N5CCCC5)N6CCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)


![1,3-Propanediol, 2-[2-(5,6-dichloro-1H-imidazo[4,5-b]pyridin-1-yl)ethyl]-](/img/structure/B14254372.png)




![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)

![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)

phosphane](/img/structure/B14254430.png)
